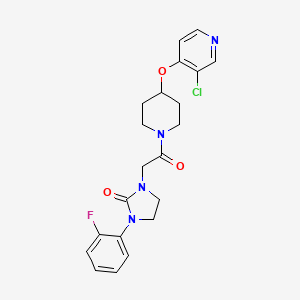

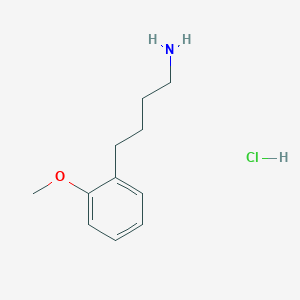

1-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C21H22ClFN4O3 and its molecular weight is 432.88. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Inhibition ciblée des kinases: 1H-pyrazol-4-yl a été étudié en tant qu'inhibiteur de kinase, en particulier contre des kinases spécifiques liées au cancer. Sa structure unique permet une liaison sélective aux sites actifs des kinases, ce qui pourrait conduire à de nouvelles thérapies anticancéreuses .

- Agents anti-inflammatoires: Les chercheurs explorent son potentiel anti-inflammatoire en modulant les voies clés impliquées dans l'inflammation. L'échafaudage imidazolidinone du composé peut inhiber les cytokines ou enzymes pro-inflammatoires .

- Semiconducteurs organiques: Les dérivés de 1H-pyrazol-4-yl peuvent servir de blocs de construction pour les semiconducteurs organiques. Leur nature riche en électrons et leurs structures planes les rendent appropriés pour les transistors à couches minces et les dispositifs optoélectroniques .

- Revêtements fonctionnels: L'incorporation de motifs 1H-pyrazol-4-yl dans les revêtements polymères améliore leur adhérence, leur résistance à la corrosion et leurs propriétés auto-cicatrisantes. Ces revêtements trouvent des applications dans les industries aérospatiale, automobile et maritime .

- Complexes de métaux de transition: Les chercheurs ont exploré les ligands 1H-pyrazol-4-yl en chimie de coordination. Ces ligands peuvent stabiliser les complexes de métaux de transition, permettant des réactions catalytiques telles que l'activation C–H, le couplage croisé et la synthèse asymétrique .

- Synthèse durable: L'accessibilité synthétique et les groupes fonctionnels du composé permettent des voies plus écologiques vers des molécules complexes. Il a été utilisé dans des réactions multi-composants et des synthèses en un seul pot .

- Études métaboliques: L'investigation du métabolisme de 1H-pyrazol-4-yl in vivo fournit des informations sur son profil de sécurité et ses intermédiaires toxiques potentiels. Les études de spectrométrie de masse et de marquage radioactif contribuent à la compréhension de son devenir dans les systèmes biologiques .

- Interactions médicamenteuses: Les chercheurs évaluent si ce composé interagit avec d'autres médicaments, affectant leur pharmacocinétique ou leur efficacité. Ces études guident les schémas de dosage et minimisent les effets indésirables .

- Affinités de liaison: Les simulations d'amarrage moléculaire explorent les interactions de liaison de 1H-pyrazol-4-yl avec diverses cibles protéiques. La prédiction des affinités de liaison aide à la conception rationnelle de médicaments .

- Calculs de mécanique quantique: Les calculs de théorie de la fonctionnelle de la densité (DFT) fournissent des informations sur la structure électronique, élucidant la réactivité et la stabilité du composé .

- Développement de pesticides: Les chercheurs étudient les propriétés insecticides ou herbicides des dérivés de 1H-pyrazol-4-yl. Leur mode d'action et leur sélectivité déterminent leur potentiel en tant qu'agents de protection des cultures .

Chimie Médicinale et Développement de Médicaments

Science des Matériaux et Nanotechnologie

Catalyse et Chimie Verte

Pharmacologie et Toxicologie

Chimie Computationnelle et Modélisation Moléculaire

Agrochimie et Gestion des Ravageurs

En résumé, 1H-pyrazol-4-yl offre une gamme d'applications diversifiée, du développement de médicaments à la science des matériaux. Sa polyvalence structurelle et ses propriétés intrigantes continuent d'inspirer la recherche innovante dans de multiples disciplines . Si vous souhaitez plus de détails sur une application spécifique, n'hésitez pas à demander!

Propriétés

IUPAC Name |

1-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-(2-fluorophenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClFN4O3/c22-16-13-24-8-5-19(16)30-15-6-9-25(10-7-15)20(28)14-26-11-12-27(21(26)29)18-4-2-1-3-17(18)23/h1-5,8,13,15H,6-7,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUGXLSENVXPTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3CCN(C3=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2527165.png)

![N-cyclohexyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2527172.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2527173.png)

![1-methyl-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine](/img/structure/B2527176.png)

![4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2527178.png)

![3-[(4-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527183.png)

![3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide](/img/structure/B2527185.png)